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molecular formula C7H10N2 B8732079 3-Cyano-1-methyl-1,2,5,6-tetrahydropyridine

3-Cyano-1-methyl-1,2,5,6-tetrahydropyridine

Cat. No. B8732079
M. Wt: 122.17 g/mol
InChI Key: VVYCNKGYADUXMA-UHFFFAOYSA-N
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Patent
USRE036374

Procedure details

To a solution of 2 (133 g, 0.54 mol) in methanol (1000 ml) and water (200 ml) was added sodium borohydride (41 g, 1.08 mol) in portions at temperatures below 28° C. After the addition the mixture was stirred for 1 hour at room temperature. Most of the methanol was distilled off. To the residue was added saturated ammonium chloride solution (200 ml), and the mixture was extracted three times with ether (300 ml). The combined organ phases wee washed once with water and were then extracted three times with 4M hydrochloric and (300 ml). The colored aqueous phases were kept for 1 hour at room temperature, and pH was then adjusted to 14. The mixture was extracted three times with ether (250 ml), and the combined organic phases were separated from the solid byproducts. The organic phase was washed with 4 portions of saturated sodium chloride solution (200 ml), dried over magnesium sulphate and evaporated. This yielded 17.4 g (0.143 mol, 26%) of crude oily title compound, which was sufficiently pure according to the 1H NMR spectrum.
Name
Quantity
133 g
Type
reactant
Reaction Step One
Quantity
41 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[I-].[C:2]([C:4]1[CH:5]=[N+:6]([CH3:10])[CH:7]=[CH:8][CH:9]=1)#[N:3].[BH4-].[Na+]>CO.O>[C:2]([C:4]1[CH2:5][N:6]([CH3:10])[CH2:7][CH2:8][CH:9]=1)#[N:3] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
133 g
Type
reactant
Smiles
[I-].C(#N)C=1C=[N+](C=CC1)C
Name
Quantity
41 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
1000 mL
Type
solvent
Smiles
CO
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for 1 hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition the mixture
DISTILLATION
Type
DISTILLATION
Details
Most of the methanol was distilled off
ADDITION
Type
ADDITION
Details
To the residue was added saturated ammonium chloride solution (200 ml)
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted three times with ether (300 ml)
WASH
Type
WASH
Details
The combined organ phases wee washed once with water
EXTRACTION
Type
EXTRACTION
Details
were then extracted three times with 4M hydrochloric
WAIT
Type
WAIT
Details
The colored aqueous phases were kept for 1 hour at room temperature
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted three times with ether (250 ml)
CUSTOM
Type
CUSTOM
Details
the combined organic phases were separated from the solid byproducts
WASH
Type
WASH
Details
The organic phase was washed with 4 portions of saturated sodium chloride solution (200 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C(#N)C=1CN(CCC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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